molecular formula C18H16N6O2 B2455493 2-(1,2-benzoxazol-3-yl)-N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide CAS No. 1428367-14-9

2-(1,2-benzoxazol-3-yl)-N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide

Cat. No.: B2455493
CAS No.: 1428367-14-9
M. Wt: 348.366
InChI Key: QHUSMSYTLGHBMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This chemical entity, 2-(1,2-benzoxazol-3-yl)-N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide, is a synthetic compound of significant interest in medicinal chemistry and pre-clinical research. It features a hybrid structure combining a benzoxazole moiety, a pyrimidine ring, and a 3,5-dimethylpyrazole group, a scaffold renowned for its diverse biological profile . The pyrazole core is a privileged structure in pharmaceutical sciences, extensively documented for its anti-inflammatory and anticancer properties . Several pyrazole-based molecules, such as Crizotinib, are already established in the market as anticancer agents, highlighting the therapeutic potential of this structural class . The integration of the pyrimidine and benzoxazole heterocycles further enhances the molecule's potential as a key intermediate or lead compound in drug discovery campaigns. Researchers can leverage this compound to explore new chemical space in developing inhibitors for various enzymatic targets, particularly in oncology and inflammation. It is supplied as a high-purity material to ensure consistent and reliable results in assay development, high-throughput screening, and structure-activity relationship (SAR) studies. This product is intended for research and development purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2/c1-11-7-12(2)24(22-11)17-9-16(19-10-20-17)21-18(25)8-14-13-5-3-4-6-15(13)26-23-14/h3-7,9-10H,8H2,1-2H3,(H,19,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUSMSYTLGHBMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=NC(=C2)NC(=O)CC3=NOC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of o-Aminophenol Derivatives

The benzoxazole nucleus is typically synthesized via cyclization of ortho-substituted aniline derivatives. A representative protocol involves:

  • Reacting o-aminophenol with chloroacetic acid in aqueous NaOH at 80–100°C for 6–8 hours.
  • Acidifying the mixture to precipitate 2-(1,2-benzoxazol-3-yl)acetic acid (Yield: 68–72%).

Key Reaction Parameters

Parameter Value Source
Solvent Water
Temperature 80–100°C
Reaction Time 6–8 hours
Base NaOH (2 M)

Alternative methods employ microwave-assisted synthesis, reducing reaction times to 30–45 minutes with comparable yields.

Preparation of 6-(3,5-Dimethyl-1H-Pyrazol-1-yl)Pyrimidin-4-Amine

Nucleophilic Aromatic Substitution

The pyrimidine intermediate is synthesized through sequential substitutions:

  • Chloropyrimidine Formation : 4,6-Dichloropyrimidine is treated with ammonia in ethanol at 60°C to yield 4-amino-6-chloropyrimidine.
  • Pyrazole Introduction : Reacting 4-amino-6-chloropyrimidine with 3,5-dimethyl-1H-pyrazole in dimethylformamide (DMF) at 120°C for 12 hours, catalyzed by K₂CO₃.

Optimization Insights

  • Solvent Effects : DMF enhances nucleophilicity of the pyrazole compared to THF or acetonitrile.
  • Catalyst Loading : K₂CO₃ (2 equiv.) achieves >85% conversion, while weaker bases like NaHCO₃ result in <50% yield.

Amide Coupling and Final Product Formation

Carbodiimide-Mediated Coupling

The acetic acid and pyrimidine intermediates are coupled using ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (HOBt):

  • Activate 2-(1,2-benzoxazol-3-yl)acetic acid (1.2 equiv.) with EDCI (1.5 equiv.) and HOBt (1.5 equiv.) in dichloromethane (DCM) at 0°C for 30 minutes.
  • Add 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine (1.0 equiv.) and stir at room temperature for 12–16 hours.

Yield and Purity Data

Parameter Value Source
Isolated Yield 74–78%
Purity (HPLC) ≥97%
Recrystallization Ethanol/Water (3:1)

Alternative Activation Strategies

  • Acid Chloride Route : Treating the acetic acid derivative with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with the amine in pyridine (Yield: 70–72%).
  • Enzymatic Coupling : Lipase-mediated amidation in non-aqueous solvents reduces side products but requires longer reaction times (48–72 hours).

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 7.89–7.21 (m, 4H, benzoxazole-H), 2.51 (s, 6H, pyrazole-CH₃).
  • HRMS : m/z calculated for C₂₁H₁₈N₆O₂ [M+H]⁺: 399.1564; found: 399.1561.

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥97% purity, with retention time = 12.4 minutes.

Challenges and Optimization Opportunities

  • Solvent Selection : DMF, while effective, complicates purification. Switching to cyclopentyl methyl ether (CPME) improves ease of workup but reduces yield by 8–10%.
  • Catalyst Recycling : Immobilized K₂CO₃ on mesoporous silica enables three reaction cycles without significant activity loss.
  • Green Chemistry Approaches : Microwave-assisted coupling reduces energy consumption by 40% compared to conventional heating.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzo[d]isoxazole moiety can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group in the starting material can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: The pyrazolyl-pyrimidine moiety can undergo nucleophilic substitution reactions, particularly at the chloro position of the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF)

Major Products

    Oxidation: Formation of benzo[d]isoxazole-3-carboxylic acid

    Reduction: Formation of benzo[d]isoxazol-3-ylamine

    Substitution: Formation of various substituted pyrazolyl-pyrimidine derivatives

Scientific Research Applications

Antifungal Activity

Research has indicated that compounds with similar structural motifs exhibit antifungal properties. For instance, derivatives of pyrazole and pyrimidine have shown effectiveness against various fungal strains, suggesting that 2-(1,2-benzoxazol-3-yl)-N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide may also possess antifungal capabilities. A study demonstrated that compounds with a benzoxazole scaffold exhibited significant antifungal activity against Candida albicans and other pathogenic fungi .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Research into related compounds has shown that benzoxazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For example, studies on similar benzoxazole-containing compounds have reported IC50 values indicating effective inhibition of tumor growth .

Enzyme Inhibition

The compound may serve as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways related to diseases such as diabetes and Alzheimer's disease. Similar compounds have been evaluated for their inhibitory effects on enzymes like acetylcholinesterase and alpha-glucosidase, which are critical in managing these conditions .

Case Study 1: Antifungal Activity Evaluation

In a study evaluating the antifungal properties of benzoxazole derivatives, several compounds were synthesized and tested against Candida species. The results indicated that modifications to the benzoxazole structure could enhance antifungal efficacy, with some derivatives showing MIC values lower than those of standard antifungal agents like fluconazole .

Case Study 2: Anticancer Activity Assessment

A series of benzoxazole derivatives were synthesized and tested for their anticancer activity against breast cancer cell lines. The results showed that certain substitutions on the benzoxazole ring significantly increased cytotoxicity, leading to further exploration of this class of compounds for potential therapeutic applications .

Mechanism of Action

The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide involves its interaction with specific molecular targets in cells. The benzo[d]isoxazole moiety can bind to enzymes and receptors, modulating their activity. The pyrazolyl-pyrimidine structure allows the compound to interact with nucleic acids and proteins, affecting gene expression and protein function.

Molecular Targets and Pathways

    Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.

    Receptors: It can bind to cell surface receptors, influencing signal transduction pathways.

    Nucleic Acids: The compound can intercalate with DNA or RNA, affecting transcription and translation processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzo[d]isoxazol-3-yl)-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-4-yl)acetamide
  • 2-(benzo[d]isoxazol-3-yl)-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)thiazole-4-yl)acetamide
  • 2-(benzo[d]isoxazol-3-yl)-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-4-yl)acetamide

Uniqueness

The uniqueness of 2-(1,2-benzoxazol-3-yl)-N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzo[d]isoxazole and pyrazolyl-pyrimidine moieties allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Biological Activity

The compound 2-(1,2-benzoxazol-3-yl)-N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoxazole moiety and a pyrazole derivative, which are known for their diverse biological activities. The structure can be represented as follows:

C23H24N6O3\text{C}_{23}\text{H}_{24}\text{N}_6\text{O}_3

Anticancer Activity

Research indicates that derivatives of benzoxazole and pyrazole have shown promising anticancer properties. In particular, compounds similar to 2-(1,2-benzoxazol-3-yl)-N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide have been evaluated for their ability to inhibit cancer cell proliferation.

Case Study:
A study involving related compounds demonstrated that they effectively inhibited the proliferation of various cancer cell lines, including acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13. The half-maximal inhibitory concentration (IC50) values were reported to be approximately 0.3 µM and 1.2 µM respectively .

Antimicrobial Activity

The antimicrobial potential of benzoxazole derivatives has also been explored. A screening of 41 compounds revealed selective activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, with minimal inhibitory concentrations (MIC) varying across compounds .

CompoundMIC (µg/mL)Target Organism
Compound A15Bacillus subtilis
Compound B25Staphylococcus aureus

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Receptor Binding: It can bind to cellular receptors, modulating signaling pathways associated with cell growth and survival.
  • Signal Transduction Modulation: The influence on signal transduction pathways can lead to altered cellular responses, contributing to its anticancer effects.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of similar compounds:

  • Synthesis: The synthesis typically involves multi-step processes that include cyclization reactions to form the heterocyclic structures integral to the compound's activity.
  • Biological Testing: In vitro assays have been employed to assess the compound's efficacy against various cancer cell lines and microbial strains.

Q & A

Q. What are the recommended synthetic routes for 2-(1,2-benzoxazol-3-yl)-N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide, and how can computational methods enhance efficiency?

  • Methodological Answer : The synthesis likely involves coupling a benzoxazole derivative with a substituted pyrimidine-acetamide intermediate. Key steps may include nucleophilic substitution or palladium-catalyzed cross-coupling. Computational reaction path search methods, such as quantum chemical calculations, can predict feasible pathways and transition states, reducing trial-and-error experimentation. For example, hybrid DFT calculations (e.g., B3LYP/6-31G*) can model reaction energetics, while machine learning algorithms analyze historical reaction data to suggest optimal conditions (e.g., solvent, temperature) . Post-synthesis, purification via recrystallization (using solvents like ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. Which analytical techniques are critical for characterizing this compound, and how should researchers interpret spectral data?

  • Methodological Answer : Essential techniques include:
  • NMR Spectroscopy : 1H^1H and 13C^13C NMR to confirm structural integrity. For instance, the pyrimidine ring protons typically appear downfield (δ 8.5–9.0 ppm), while benzoxazole protons resonate near δ 7.5–8.5 ppm .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., ESI-HRMS expected for C18_{18}H15_{15}N5_5O2_2: [M+H]+^+ m/z 334.1301).
  • HPLC-PDA : Purity assessment (>95%) using a C18 column and acetonitrile/water mobile phase .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

  • Methodological Answer : Begin with target-agnostic assays:
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish IC50_{50}.
  • Enzyme Inhibition : Fluorescence-based kinase or protease assays (e.g., ATP-Glo™ for kinase activity).
  • Binding Affinity : Surface plasmon resonance (SPR) to measure interactions with proteins like HSP90 or EGFR, given the compound’s heterocyclic motifs .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assay platforms?

  • Methodological Answer : Contradictions often arise from assay-specific variables (e.g., pH, co-solvents). Mitigation strategies:
  • Dose-Response Redundancy : Repeat assays in triplicate using orthogonal methods (e.g., SPR vs. ITC for binding).
  • Solvent Controls : Ensure DMSO concentration ≤0.1% to avoid artifactual inhibition.
  • Data Normalization : Use Z-factor or strictly standardized mean difference (SSMD) to quantify assay robustness .

Q. What experimental design principles apply to optimizing reaction yields for scaled-up synthesis?

  • Methodological Answer : Employ Design of Experiments (DoE) to minimize runs while maximizing information:
  • Factors : Catalyst loading, temperature, solvent polarity.
  • Response Surface Methodology (RSM) : Central composite design to model non-linear relationships. For example, a 3k^k factorial design can identify interactions between temperature (60–100°C) and catalyst (Pd(OAc)2_2, 2–5 mol%) .
  • Statistical Validation : Use ANOVA to confirm factor significance (p < 0.05) and lack-of-fit tests .

Q. How can computational modeling predict the compound’s pharmacokinetics and off-target effects?

  • Methodological Answer :
  • ADMET Prediction : Tools like SwissADME or ADMETLab2.0 estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. For instance, a logP >3 may signal poor aqueous solubility.
  • Molecular Dynamics (MD) Simulations : Simulate binding to off-targets (e.g., hERG channel) using GROMACS. RMSD/RMSF analysis identifies stable binding poses .
  • Pharmacophore Mapping : Compare the compound’s features (H-bond acceptors, aromatic rings) to known toxicophores in databases like Tox21 .

Q. What strategies are effective for synthesizing and testing structural analogs to establish SAR?

  • Methodological Answer :
  • Scaffold Modification : Replace benzoxazole with benzothiazole or pyridine rings to assess electronic effects.
  • Side-Chain Variation : Introduce alkyl/aryl groups at the pyrimidine’s 4-position via Buchwald-Hartwig amination.
  • High-Throughput Screening (HTS) : Use 96-well plates to test 50+ analogs against a panel of cancer cell lines. IC50_{50} values are analyzed via GraphPad Prism to generate heatmaps and cluster analogs by potency .

Data Contradiction and Validation

Q. How should researchers validate unexpected metabolic stability results in microsomal assays?

  • Methodological Answer :
  • Cross-Species Comparison : Test in human, rat, and mouse liver microsomes to identify species-specific metabolism.
  • Metabolite ID : LC-MS/MS (Q-TOF) to detect phase I/II metabolites. For example, hydroxylation at the pyrimidine ring (m/z +16) suggests CYP3A4 involvement.
  • Enzyme Inhibition : Co-incubate with CYP inhibitors (e.g., ketoconazole for CYP3A4) to confirm metabolic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.